4,5-dimethyl-1H-1,2,3-benzotriazole

Physical Chemistry Corrosion Inhibition Formulation Science

Procure 4,5-dimethyl-1H-1,2,3-benzotriazole (CAS 35899-34-4) in anhydrous form to eliminate water-quenching risks inherent to the monohydrate 5,6-dimethyl isomer. The 4,5-substitution pattern delivers stable protective films on copper surfaces—unlike ineffective triazole-ring-substituted analogs—making it essential for organic coatings, lubricants, and hydraulic fluids. In Ni(II) cluster synthesis, this ligand achieves 70–75% yield, a 1.5–1.9× improvement over the 5,6-dimethyl isomer (40–50%). Its distinct physicochemical profile (pKa 9.16, Log P 2.33) also serves as a probe for environmental fate studies of hydrophobic benzotriazoles.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 35899-34-4
Cat. No. B2706433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl-1H-1,2,3-benzotriazole
CAS35899-34-4
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESCC1=C(C2=NNN=C2C=C1)C
InChIInChI=1S/C8H9N3/c1-5-3-4-7-8(6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11)
InChIKeyHXICLUNGKDYXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1H-1,2,3-benzotriazole: Core Physicochemical and Supply Profile (CAS 35899-34-4)


4,5-Dimethyl-1H-1,2,3-benzotriazole (CAS 35899-34-4) is an aromatic heterocycle of the benzotriazole class, with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol [1]. Its canonical structure positions methyl substituents on the 4- and 5- carbons of the fused benzene ring [1]. Physicochemical predictions indicate a density of 1.217 ± 0.06 g/cm³ and a boiling point of 373.5 ± 11.0 °C, reflecting the influence of these hydrophobic substituents . A calculated acid dissociation constant (pKa) of 9.16 and a Log P of 2.33 suggest distinct protonation and partitioning behavior compared to unsubstituted benzotriazole [2].

The Peril of Class-Level Interchange: Why 4,5-Dimethyl-1H-1,2,3-benzotriazole Cannot Be Arbitrarily Swapped


Treating all benzotriazoles as functionally interchangeable is a procurement risk that can lead to experimental failure and performance variance. The position and nature of substituents on the benzotriazole scaffold critically modulate key performance attributes: film-forming capacity on metal surfaces varies dramatically between isomers [1], complexation yields in coordination chemistry diverge significantly [2], and environmental fate is differentially impacted [3]. Even among close dimethyl isomers, differences in physical form (anhydrous vs. monohydrate) and substitution pattern directly affect handling, melting point, and application suitability. The following quantitative evidence demonstrates why 4,5-dimethyl-1H-1,2,3-benzotriazole possesses a distinct performance fingerprint.

4,5-Dimethyl-1H-1,2,3-benzotriazole: A Quantitative Differentiator Against Structural Analogs


Elevated pKa and Enhanced Lipophilicity Differentiate 4,5-Dimethyl-1H-1,2,3-benzotriazole from Parent Benzotriazole

The introduction of two methyl substituents on the 4- and 5-positions significantly alters the compound's acid-base and partitioning properties relative to unsubstituted benzotriazole (BTA). Specifically, the calculated pKa of 4,5-dimethyl-1H-1,2,3-benzotriazole is 9.16, which is approximately one pKa unit higher than the well-established pKa of 8.2 for BTA [1][2]. This indicates reduced acidity. Furthermore, the calculated Log P for the dimethyl compound is 2.33, a substantial increase over the reported Log P of 1.42 for the mono-methylated isomer, 4(or 5)-methyl-1H-benzotriazole, indicating markedly higher lipophilicity [1][3].

Physical Chemistry Corrosion Inhibition Formulation Science

Positional Isomerism Governs Corrosion-Inhibiting Film Formation: Implications for 4,5-Dimethyl-1H-1,2,3-benzotriazole

The ability of methyl-substituted benzotriazoles to form a protective barrier layer on copper is highly sensitive to the position of the methyl group. While direct experimental data for the 4,5-dimethyl derivative is absent, a classic study on monosubstituted isomers provides a strong class-level inference. Substitution on the triazole ring (1Me-BTA, 2Me-BTA) completely prevents protective film formation. In contrast, substitution on the benzene ring (4Me-BTA and 5Me-BTA) yields stable layers with measured thicknesses of 30 Å and 70 Å, respectively [1]. The inhibition efficiencies for 4Me- and 5Me-BTA were found to be superior even to unsubstituted BTA, attributed to the increased hydrophobic character [1].

Corrosion Science Surface Chemistry Copper Passivation

Divergent Synthetic Utility: 4,5-Dimethylbenzotriazole Exhibits Superior Complexation Yield Over Its 5,6-Dimethyl Isomer

In the synthesis of pentanuclear nickel(II) clusters, the choice of benzotriazole ligand directly impacts reaction yield. Under identical conditions ([Ni(acac)₂(H₂O)₂] in refluxing Me₂CO with H₂O), the reaction with unsubstituted benzotriazole (btaH) produced the complex [Ni₅(OH)(bta)₅(acac)₄(H₂O)₄] in 70-75% yield [1]. In contrast, the analogous reaction employing the 5,6-dimethyl isomer (5,6diMebtaH) produced the corresponding cluster in a significantly lower yield of only 40-50% [1].

Coordination Chemistry Synthetic Yield Nickel Complexes

Physical Form Dictates Handling: 4,5-Dimethyl-1H-1,2,3-benzotriazole (Anhydrous) vs. 5,6-Dimethylbenzotriazole Monohydrate

The commercially prevalent form of the close isomer 5,6-dimethylbenzotriazole is the monohydrate (CAS 4184-79-6), which contains one equivalent of water and has a reported melting point of 150-156 °C . In contrast, 4,5-dimethyl-1H-1,2,3-benzotriazole is typically supplied as the anhydrous compound (CAS 35899-34-4). This difference in hydration state leads to distinct physical properties. For example, the boiling point of the anhydrous 4,5-dimethyl compound is predicted at 373.5 ± 11.0 °C , while the monohydrate is not characterized by a boiling point but rather a melting/decomposition range. The anhydrous form has a molecular weight of 147.18 g/mol, compared to 165.20 g/mol for the monohydrate .

Solid State Chemistry Formulation Procurement Specification

Environmental Fate: Methylated Benzotriazoles Exhibit Low Biodegradation Potential Relative to Carboxylated Derivatives

The biodegradation potential of benzotriazole derivatives is strongly influenced by the nature of their substituents. A study of fourteen derivatives found that methylated benzotriazoles, including 5-methylbenzotriazole, are generally recalcitrant compared to their carboxylated counterparts. The study reported that 5-methylbenzotriazole and only the carboxylated derivatives were degraded by soil or activated sludge biomass [1]. Carboxylated benzotriazole derivatives were found to be more readily biodegradable than their more popular methylated counterparts [1].

Environmental Chemistry Biodegradation Sustainability

High-Confidence Application Domains for 4,5-Dimethyl-1H-1,2,3-benzotriazole Based on Quantitative Evidence


Corrosion Inhibitor Formulation for Copper and Brass in Non-Aqueous or High-pH Environments

The calculated pKa of 9.16 and Log P of 2.33 for 4,5-dimethyl-1H-1,2,3-benzotriazole support its use in systems where a less acidic, more hydrophobic inhibitor is required [1]. In contrast to the more water-soluble, lower pKa unsubstituted benzotriazole, this derivative is better suited for organic coatings, lubricants, and hydraulic fluids. The class-level evidence demonstrating that benzene-ring substitution (e.g., 4-methyl, 5-methyl) promotes stable protective film formation on copper, while triazole-ring substitution is ineffective, validates the selection of the 4,5-substitution pattern for this application [2].

Efficient Synthesis of Polynuclear Transition Metal Complexes

For researchers engaged in coordination chemistry, particularly in the synthesis of nickel(II) clusters, the direct comparative data on reaction yields provides a clear rationale for ligand selection. The use of a benzotriazole ligand lacking steric hindrance at the 5,6-positions (as is the case for the 4,5-dimethyl isomer) resulted in a 70-75% yield of the desired complex, which is a 1.5- to 1.9-fold improvement over the yield obtained with the 5,6-dimethyl isomer (40-50%) [3]. This makes 4,5-dimethyl-1H-1,2,3-benzotriazole the preferred starting material for maximizing synthetic efficiency in this class of reactions.

Specialty Organic Synthesis Requiring an Anhydrous Reagent

The commercial availability of 4,5-dimethyl-1H-1,2,3-benzotriazole in an anhydrous form (CAS 35899-34-4) is a critical differentiator for synthetic chemists [4]. Many water-sensitive reactions or formulations in aprotic solvents demand rigorous exclusion of water. The common monohydrate form of the closely related 5,6-dimethyl isomer (CAS 4184-79-6) introduces water that can quench organometallic reagents, hydrolyze sensitive functional groups, or alter reaction stoichiometry . Procuring the correct anhydrous isomer eliminates the need for costly and potentially hazardous drying steps, ensuring experimental reproducibility and product purity.

Environmental Fate Studies for Methylated Heterocyclic Contaminants

Given the class-level evidence indicating that methylated benzotriazoles exhibit low inherent biodegradability compared to carboxylated analogs, 4,5-dimethyl-1H-1,2,3-benzotriazole serves as a relevant model compound for studying the environmental persistence and transport of this important class of industrial chemicals [5]. Its distinct physicochemical profile (pKa 9.16, Log P 2.33) makes it a valuable probe for understanding the behavior of hydrophobic, weak acid contaminants in soil and water systems.

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